molecular formula C9H7F7N2 B3054150 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine CAS No. 58524-63-3

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine

Cat. No.: B3054150
CAS No.: 58524-63-3
M. Wt: 276.15 g/mol
InChI Key: LNOYXGGMUPLGGX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F7N2/c10-7(8(11,12)13,9(14,15)16)5-2-1-4(17)3-6(5)18/h1-3H,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOYXGGMUPLGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F7N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596968
Record name 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58524-63-3
Record name 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine is a fluorinated aromatic amine that has garnered attention for its potential biological applications. This compound possesses unique structural features due to the presence of multiple fluorine atoms, which may influence its biological activity and interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C9H6F7NC_9H_6F_7N with a molecular weight of approximately 261.14 g/mol. The structure includes a benzene ring substituted with a heptafluoropropyl group and two amino groups at the para positions. This unique arrangement contributes to its physical and chemical properties.

PropertyValue
Molecular FormulaC9H6F7N
Molecular Weight261.14 g/mol
LogP4.139
PSA (Polar Surface Area)26.02 Ų

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The incorporation of fluorine can increase lipophilicity and alter membrane permeability, potentially leading to improved efficacy against various pathogens. For instance, studies have shown that related fluorinated anilines can inhibit bacterial growth effectively .

Inhibition of Enzymatic Activity

Fluorinated compounds have been studied for their ability to inhibit specific enzymes that are crucial for the survival of pathogens. For example, compounds similar in structure to this compound have been shown to act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis in Plasmodium falciparum . This inhibition could provide a pathway for developing antimalarial agents.

Case Studies

Case Study 1: Antibacterial Activity
A study investigating the antibacterial properties of various fluorinated aromatic amines found that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. The presence of the heptafluoropropyl group was noted to enhance the overall antimicrobial potency due to increased hydrophobic interactions with bacterial membranes .

Case Study 2: Antimalarial Potential
Another relevant case study explored the synthesis of derivatives based on the heptafluoropropyl group aimed at targeting Plasmodium falciparum. The results indicated that these compounds inhibited DHODH effectively in vitro and showed promise in further development as antimalarial drugs .

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicological profile of fluorinated compounds. Studies have indicated that increased fluorination can lead to higher toxicity levels in certain biological systems. Therefore, thorough toxicological assessments are critical during the development of therapeutic agents based on this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzene-1,3-diamine Derivatives

The table below compares substituents, molecular properties, and applications of the target compound with similar benzene-1,3-diamine derivatives:

Compound Name Substituents Molecular Formula (Free Base) Key Applications Source(s)
4-(Heptafluoroisopropyl)benzene-1,3-diamine –C(CF₃)₂F at C4; –NH₂ at C1 and C3 C₉H₇F₇N₂ Pesticide intermediates, flame retardants
4-(Azepan-1-yl)-6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine –Azepan-1-yl at C4; methoxy at C6; pyrimidinyl-indole at N1 C₂₆H₃₀N₆O Antiproliferative agents (cancer research)
4-(Phenylazo)benzene-1,3-diamine –N=N–Ph at C4; –NH₂ at C1 and C3 C₁₂H₁₂N₄ Dyes, restricted due to carcinogenicity
4-(Heptafluoroisopropyl)aniline –C(CF₃)₂F at C4; –NH₂ at C1 C₉H₆F₇N Intermediate for fluorinated polymers and surfactants

Key Observations :

  • Electron-Withdrawing Effects: The heptafluoroisopropyl group in the target compound enhances chemical stability and resistance to oxidation compared to non-fluorinated analogs like 4-(phenylazo) derivatives .
  • Biological Activity : Unlike indole-pyrimidine derivatives (e.g., compounds in ), the target compound lacks direct antiproliferative activity but serves as a critical building block for bioactive diamides .
Thermal and Chemical Stability
  • Fluorinated Compounds : Exhibit higher thermal stability (decomposition >250°C) due to strong C–F bonds, making them suitable for high-temperature polymer processing .
  • Azo Derivatives : Prone to photodegradation and thermal decomposition, limiting their industrial use .

Q & A

Basic Question: What are the established synthetic routes for 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic aromatic substitution or fluorination reactions. For example:

  • Step 1: React 1,3-diaminobenzene with heptafluoropropane derivatives (e.g., heptafluoroisopropyl iodide) under anhydrous conditions, using a base like K₂CO₃ in polar aprotic solvents (DMF, DMSO) at 80–100°C .
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
    Optimization Tips:
    • Vary catalysts (e.g., CuI for Ullmann-type couplings) to improve yield.
    • Monitor reaction progress with TLC or HPLC.
    • Adjust solvent polarity to control regioselectivity.

Basic Question: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • FTIR: Confirm amine (-NH₂) stretches at 3300–3500 cm⁻¹ and C-F bonds at 1100–1250 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine
Reactant of Route 2
Reactant of Route 2
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine

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